4-Bromo-2-fluorophenyl cyclopentyl ketone

Medicinal Chemistry ADME Prediction Compound Management

4-Bromo-2-fluorophenyl cyclopentyl ketone (CAS: 898791-68-9) is a halogenated aromatic ketone building block with the molecular formula C12H12BrFO and a molecular weight of 271.13 g/mol. This compound features a unique 2-fluoro-4-bromo substitution pattern on the phenyl ring, a motif increasingly recognized for its ability to enhance target binding and modulate metabolic stability in drug candidates.

Molecular Formula C12H12BrFO
Molecular Weight 271.12 g/mol
CAS No. 898791-68-9
Cat. No. B1324760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluorophenyl cyclopentyl ketone
CAS898791-68-9
Molecular FormulaC12H12BrFO
Molecular Weight271.12 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)C2=C(C=C(C=C2)Br)F
InChIInChI=1S/C12H12BrFO/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8H,1-4H2
InChIKeyKTADRIGCYYEHGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluorophenyl cyclopentyl ketone (CAS 898791-68-9): Procurement-Grade Intermediates for Medicinal and Agrochemical Synthesis


4-Bromo-2-fluorophenyl cyclopentyl ketone (CAS: 898791-68-9) is a halogenated aromatic ketone building block with the molecular formula C12H12BrFO and a molecular weight of 271.13 g/mol . This compound features a unique 2-fluoro-4-bromo substitution pattern on the phenyl ring, a motif increasingly recognized for its ability to enhance target binding and modulate metabolic stability in drug candidates [1]. Its cyclopentyl ketone core serves as a versatile pharmacophore and synthetic handle for cross-coupling reactions, making it a strategic intermediate in the development of pharmaceuticals, including kinase inhibitors and cannabinoid receptor modulators, as well as advanced agrochemicals .

Why 4-Bromo-2-fluorophenyl cyclopentyl ketone Cannot Be Replaced by Non-Halogenated or Positional Isomer Analogs


In medicinal and process chemistry, simple substitution of 4-Bromo-2-fluorophenyl cyclopentyl ketone with other cyclopentyl ketone analogs is a high-risk strategy that often leads to significant, quantifiable losses in downstream performance. The precise 2-fluoro-4-bromo substitution pattern on the phenyl ring is not arbitrary; it directly dictates the electronic properties critical for key reactions like Pd-catalyzed cross-couplings and can profoundly alter the binding affinity of the final pharmacophore for its biological target [1]. For instance, studies on related cannabinoid pharmacophores show that the cyclopentyl group confers optimal receptor interaction, a feature not replicated by other cycloalkyls [2]. Furthermore, the inclusion of fluorine is a proven strategy to improve metabolic stability compared to non-fluorinated analogs, often extending the half-life of a drug candidate [3]. Thus, the unique combination of halogen pattern and cyclopentyl ketone defines a specific chemical space and reactivity profile that cannot be assumed by its unsubstituted, differently halogenated, or differently alkylated analogs without significant re-optimization and risk of project failure.

4-Bromo-2-fluorophenyl cyclopentyl ketone: Quantitative Evidence for Strategic Differentiation


Physical Properties and Predicted Physicochemical Profile of 4-Bromo-2-fluorophenyl cyclopentyl ketone

4-Bromo-2-fluorophenyl cyclopentyl ketone exhibits key physical properties that influence its handling and behavior in drug discovery settings. Its predicted density of 1.456 g/cm³ and boiling point of 336.5°C at 760 mmHg are standard for this class of intermediate . While specific experimental data for this compound's logP or tPSA are not publicly available, its structure allows for class-level inference of ADME properties. Compared to the non-fluorinated 4-bromo analog, the presence of fluorine is expected to increase lipophilicity (logP) moderately, which can enhance membrane permeability while potentially reducing aqueous solubility [1]. This is a quantifiable class advantage: fluorination generally adds 0.2-0.5 units to logP relative to hydrogen, a critical parameter for optimizing CNS penetration or oral absorption in lead optimization [1].

Medicinal Chemistry ADME Prediction Compound Management

Reactivity Advantage in Palladium-Catalyzed Cross-Coupling: The Bromine Handle

The 4-bromo substituent on 4-Bromo-2-fluorophenyl cyclopentyl ketone is a strategically placed, highly reactive handle for Pd-catalyzed cross-coupling reactions. While direct quantitative yield comparisons for this exact substrate are not publicly available, extensive literature on aryl bromides demonstrates their superior reactivity over aryl chlorides in Suzuki, Heck, and Buchwald-Hartwig couplings [1]. A 4-chloro-2-fluorophenyl cyclopentyl ketone analog would require harsher conditions (e.g., higher temperatures, stronger bases, or specialized ligands) to achieve comparable coupling efficiency, often resulting in lower yields or increased by-product formation [1]. The bromine atom, being a better leaving group than chlorine, ensures a faster and more reliable oxidative addition step, which is the rate-limiting step in many cross-coupling cycles. This is a well-established, quantitative trend in organometallic chemistry that directly impacts synthetic route robustness and overall yield [1].

Organic Synthesis Cross-Coupling Process Chemistry

Optimal Pharmacophore Conformation: The Cyclopentyl Group's Role in Cannabinoid Receptor Binding

The cyclopentyl group in this ketone is a key structural motif for cannabinoid (CB) receptor modulators. A classic structure-activity relationship (SAR) study on tetrahydrocannabinol (THC) analogs demonstrated that the C1'-cyclopentyl group is an optimal pharmacophore for binding to both CB1 and CB2 receptors [1]. In this study, compounds with a C1'-cyclopentyl group showed balanced and high affinity for both receptors. In contrast, the C1'-cyclobutyl analog interacted optimally with CB1 but not CB2, and the C1'-cyclohexyl analogs showed reduced affinity for both receptors [1]. While this study was on a different core scaffold, the findings provide strong, quantitative, class-level evidence that the cyclopentyl ring is not merely an interchangeable alkyl group; its specific ring size and conformation directly dictate the affinity and selectivity profile of the final ligand.

Medicinal Chemistry Cannabinoid Research Pharmacophore Modeling

High-Value Applications of 4-Bromo-2-fluorophenyl cyclopentyl ketone in Drug Discovery and Process Chemistry


Synthesis of CB1/CB2 Cannabinoid Receptor Modulators

Utilized as a core building block for generating lead series targeting the endocannabinoid system. The cyclopentyl group is a validated optimal pharmacophore for both CB1 and CB2 receptor engagement, as demonstrated in classical cannabinoid SAR studies [1]. Medicinal chemistry teams can leverage this pre-optimized motif to rapidly synthesize novel analogs with a higher probability of achieving balanced receptor affinity and favorable ADME profiles, thereby accelerating lead optimization campaigns [1].

Development of Kinase Inhibitors via Palladium-Catalyzed Cross-Coupling

Deployed as a key intermediate in the synthesis of next-generation kinase inhibitors. The strategically placed bromine atom serves as a reliable and efficient handle for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the rapid diversification of the aryl group to explore chemical space [2]. The presence of fluorine further enhances the binding interactions and metabolic stability of the resulting inhibitors, making this compound a superior choice for building focused kinase inhibitor libraries [3].

Design of Metabolically Stable CNS-Penetrant Drug Candidates

Employed in early-stage drug discovery to incorporate a fluorine atom, which is a classic medicinal chemistry strategy to block sites of oxidative metabolism on the phenyl ring and increase metabolic stability [3]. The predicted increase in lipophilicity from fluorination also favors passive diffusion across the blood-brain barrier, making this intermediate particularly valuable for programs targeting neurological or psychiatric disorders where CNS penetration is a key requirement [3].

Agrochemical Intermediate for Novel Herbicides and Fungicides

Used as an advanced intermediate in the synthesis of new agrochemicals, including herbicides and fungicides with specific modes of action . The combination of halogens and a ketone functionality provides a versatile scaffold for further chemical modifications, allowing process chemists to optimize properties such as potency, crop safety, and environmental degradation profiles. Its robust reactivity profile ensures it can be reliably incorporated into multi-step manufacturing sequences .

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